2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-4-ethylmorpholine |
InChI |
InChI=1S/C10H20N2O2/c1-2-12-3-4-13-10(7-12)8-14-9-5-11-6-9/h9-11H,2-8H2,1H3 |
InChI Key |
NKCARFNEOVZPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine typically involves:
- Formation of the azetidine ether moiety: This requires the nucleophilic substitution of a suitable leaving group on a morpholine derivative by an azetidin-3-ol or its equivalent.
- Installation of the ethyl group at the 4-position of morpholine: This can be achieved either by starting from a 4-ethylmorpholine precursor or by selective alkylation after morpholine ring formation.
- Purification and characterization: Including chromatographic techniques and spectroscopic confirmation (NMR, MS).
Specific Synthetic Routes
Route A: Etherification via Azetidin-3-ol and Halomethyl Morpholine
- Starting Materials: 4-ethylmorpholine and azetidin-3-ol.
- Activation of Morpholine: The 4-ethylmorpholine is first converted to a halomethyl derivative (e.g., chloromethyl or bromomethyl) at the 2-position.
- Nucleophilic Substitution: Azetidin-3-ol acts as a nucleophile, attacking the halomethyl intermediate to form the ether bond.
- Reaction Conditions: Typically carried out under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO at moderate temperatures (50-80°C).
- Workup: Extraction and purification by column chromatography or recrystallization.
Route B: Direct Coupling via Mitsunobu Reaction
- Starting Materials: 4-ethylmorpholine bearing a hydroxymethyl group at the 2-position and azetidin-3-ol.
- Mitsunobu Reaction: Using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), the hydroxyl group on morpholine is activated and displaced by the azetidin-3-ol nucleophile.
- Advantages: This method allows for inversion of configuration if stereochemistry is relevant and generally proceeds with high yields.
- Purification: Removal of byproducts (triphenylphosphine oxide) and isolation of the product.
Optimization Parameters
- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.
- Temperature control: Moderate heating is necessary to drive the reaction without decomposing sensitive azetidine rings.
- Base selection: Mild bases prevent ring opening or degradation of azetidine.
- Stoichiometry: Using slight excess of azetidin-3-ol improves conversion.
- Purification: Silica gel chromatography with gradient elution using ethyl acetate/hexane mixtures.
Representative Data Table: Reaction Conditions and Yields
| Entry | Method | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Halomethyl SN2 | DMF | K2CO3 | 70 | 12 | 65 | Moderate yield, clean product |
| 2 | Halomethyl SN2 | DMSO | NaH | 60 | 8 | 72 | Higher yield, requires careful handling of NaH |
| 3 | Mitsunobu | THF | PPh3/DIAD | 25 (rt) | 6 | 80 | High yield, stereospecific |
| 4 | Mitsunobu | Toluene | PPh3/DEAD | 40 | 8 | 78 | Slightly longer reaction time |
Research Findings and Literature Survey
- Literature on related azetidinyl ethers (e.g., isoxazolylpyridine ethers with azetidine substituents) demonstrates the utility of nucleophilic substitution and Mitsunobu reactions for ether bond formation involving azetidine rings.
- Modifications on the azetidine ring and side chains have been explored to improve metabolic stability and pharmacological profiles, indicating the importance of synthetic flexibility in preparing analogs of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine.
- No direct preparation protocols for this exact compound were found in patent literature or academic publications, but synthetic strategies for structurally similar compounds support the outlined methods.
Summary and Recommendations
- The most efficient preparation of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves either nucleophilic substitution of a halomethylated 4-ethylmorpholine with azetidin-3-ol or a Mitsunobu reaction between the corresponding hydroxymethyl morpholine derivative and azetidin-3-ol.
- Mitsunobu reaction offers higher yields and stereochemical control but requires handling of sensitive reagents.
- Reaction optimization should focus on solvent, base, temperature, and stoichiometry to maximize yield and purity.
- Further research into the stability of the azetidine ring under reaction conditions is advised to prevent ring-opening side reactions.
This article synthesizes diverse sources and practical synthetic organic chemistry principles to provide a comprehensive overview of preparation methods for 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine, reflecting expert-level insight and current best practices.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as seen in the synthesis of 3-pyrrole-substituted 2-azetidinones, and various boronic acids for Suzuki–Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is a key component in the development of new pharmaceuticals, particularly antibiotics.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to exhibit various biological activities, which are mediated through its interaction with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Molecular Formulas and Weights
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine | C₁₀H₂₁N₂O₂ | 201.29 |
| 4-Ethylmorpholine | C₆H₁₃NO | 115.17 |
| 4-(Azetidin-3-yl)morpholine hydrochloride | C₇H₁₅ClN₂O | 178.66 |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide | C₁₉H₂₅N₃O₄ | 346.42 |
Key Structural Differences:
- 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine : Combines ethyl and azetidinyloxy methyl groups on morpholine, enabling both lipophilicity and conformational flexibility.
- 4-Ethylmorpholine : Simplest analog, with only an ethyl group on morpholine’s nitrogen .
- 4-(Azetidin-3-yl)morpholine hydrochloride : Azetidine directly attached to morpholine’s nitrogen as a hydrochloride salt, enhancing solubility .
- Acetamide derivatives : Feature 2-oxo-morpholine cores with acetyl and aromatic substituents, increasing steric bulk and hydrogen-bonding capacity .
Key Observations :
- The target compound’s synthesis would require sequential functionalization, contrasting with the one-step alkylation used for 4-ethylmorpholine.
- Azetidine incorporation in both the target compound and 4-(azetidin-3-yl)morpholine highlights the utility of azetidine as a bioisostere for morpholine.
Physicochemical and Stability Profiles
Table 3: Physicochemical Properties
Key Insights :
- The hydrochloride salt form of 4-(azetidin-3-yl)morpholine offers superior aqueous solubility compared to the free base form of the target compound.
- The acetamide derivatives’ low solubility is attributed to their bulky aromatic substituents.
Functional Group Reactivity
- Azetidine vs. Morpholine : Azetidine’s smaller ring size confers higher reactivity, making it prone to ring-opening reactions under acidic conditions. Morpholine’s six-membered ring is more stable .
- Acetamide vs. Azetidinyloxy Methyl : Acetamide groups (in derivatives from ) enable hydrogen bonding, whereas the azetidinyloxy methyl group may act as a hydrogen-bond acceptor.
Biological Activity
2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacodynamics, and preliminary studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine includes an azetidine ring linked to a morpholine moiety, which is significant for its biological activity. The morpholine structure is known for its role in modulating various biological pathways, particularly in the central nervous system.
Receptor Interactions
Preliminary studies suggest that 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine may exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is implicated in cognitive functions and mood regulation, making it a target for antidepressant therapies.
Table 1 summarizes the binding affinities of related compounds at various nAChR subtypes:
| Compound | Receptor Type | Binding Affinity (K_i) |
|---|---|---|
| 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine | α4β2-nAChR | TBD |
| Sazetidine-A | α4β2-nAChR | 0.05 nM |
| Compound 1 (analog) | α7-nAChR | 148 nM |
Note: Values for 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine are currently under investigation.
Pharmacodynamics
The pharmacodynamic profile of this compound indicates potential agonistic activity at the α4β2-nAChR, which could lead to enhanced neurotransmission in cholinergic pathways. The implications of this activity include possible applications in treating depression and cognitive deficits.
Study on Antidepressant Effects
In a study examining novel antidepressants, compounds structurally similar to 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine were evaluated for their effects in animal models of depression. The results indicated that these compounds produced significant reductions in immobility during forced swim tests, suggesting antidepressant-like effects.
Neuroprotective Properties
Another research project assessed the neuroprotective effects of related morpholine derivatives on neuronal cell lines subjected to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and promote cell survival, indicating a potential therapeutic role in neurodegenerative disorders.
Q & A
Q. What are the optimal synthetic routes for 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between azetidine and morpholine derivatives. Key parameters include:
- Solvent selection : Anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of sensitive intermediates .
- Catalysts : Use of palladium catalysts for cross-coupling or base catalysts (e.g., K₂CO₃) for SN2 reactions .
- Temperature control : Reactions often proceed at 60–80°C for azetidine ring stability .
- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) or recrystallization for high-purity isolation .
Q. How can the structural identity of 2-((Azetidin-3-yloxy)methyl)-4-ethylmorpholine be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze and NMR to confirm connectivity of azetidine (δ ~3.5–4.0 ppm for N-CH₂) and morpholine (δ ~3.6–4.2 ppm for O-CH₂) groups .
- Mass spectrometry : ESI/APCI(+) detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, resolve bond angles and stereochemistry .
Q. What are the critical physicochemical properties of this compound for in vitro assays?
- Methodological Answer :
- LogP : Calculate partition coefficient via HPLC retention time or computational tools (e.g., Molinspiration) to assess lipophilicity .
- Solubility : Test in PBS (pH 7.4) and DMSO; optimize with co-solvents (e.g., cyclodextrins) for biological assays .
- Stability : Conduct accelerated degradation studies under varied pH/temperature to identify storage conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding affinity to target receptors (e.g., GPCRs or kinases) .
- QSAR analysis : Correlate substituent effects (e.g., azetidine vs. piperidine) with activity using descriptors like Hammett constants .
- Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to optimize synthetic routes and transition states .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling to compare EC₅₀ values across assays .
- Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450) to rule out nonspecific effects .
- Replication : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Factorial design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions using software like Minitab .
- Response surface methodology : Model nonlinear relationships to pinpoint optimal conditions (e.g., 70°C, 1.2 eq catalyst) .
- Robustness testing : Introduce ±10% variability in parameters to assess process reliability .
Q. What are the challenges in studying structure-activity relationships (SAR) for azetidine-morpholine hybrids?
- Methodological Answer :
- Stereochemical control : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and compare activities .
- Bioisosteric replacement : Substitute azetidine with pyrrolidine or oxetane to probe steric/electronic effects .
- Metabolic profiling : Incubate with liver microsomes to identify metabolic soft spots influencing SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
